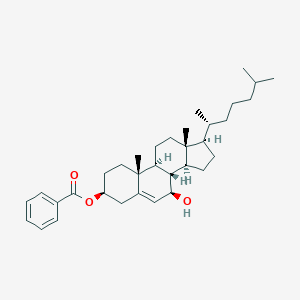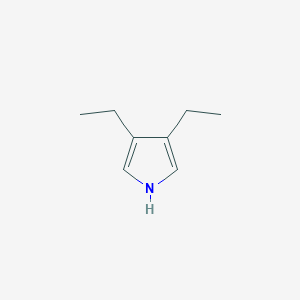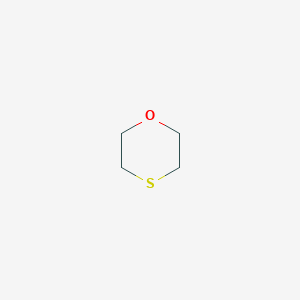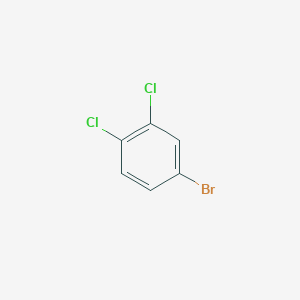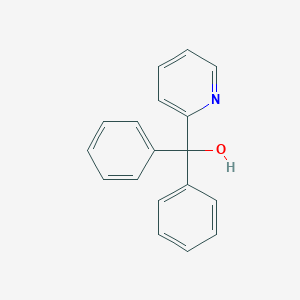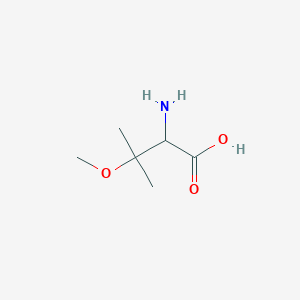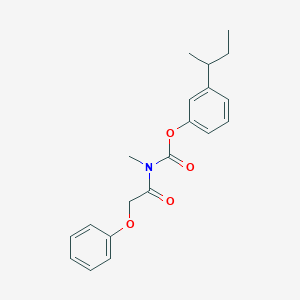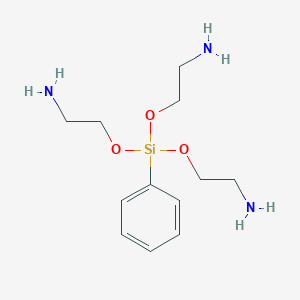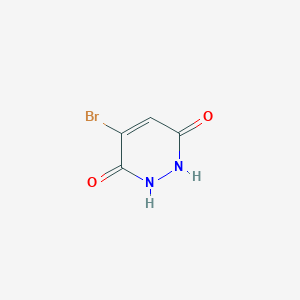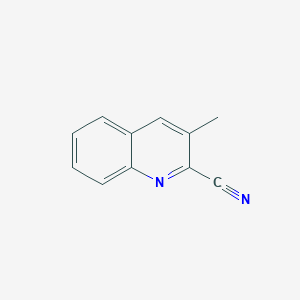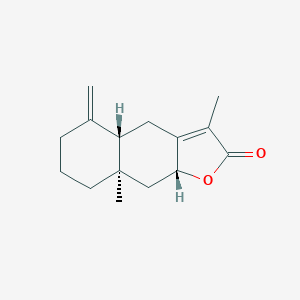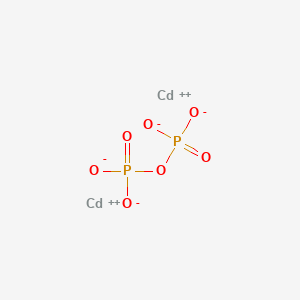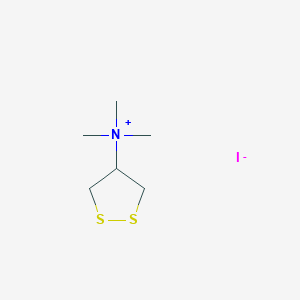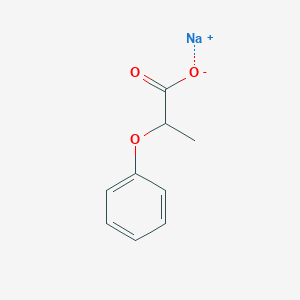
Sodium 2-phenoxypropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-phenoxypropionate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 216.22 g/mol. Sodium 2-phenoxypropionate is also known as SPP and is used in various research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of Sodium 2-phenoxypropionate is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in plant growth and development. Sodium 2-phenoxypropionate is also known to interfere with the synthesis of nucleic acids and proteins in plants.
Effets Biochimiques Et Physiologiques
Sodium 2-phenoxypropionate has been shown to have a significant effect on the biochemical and physiological processes of plants. It inhibits the activity of enzymes involved in the synthesis of fatty acids and amino acids. Sodium 2-phenoxypropionate also interferes with the transport of nutrients and water in plants, leading to stunted growth and reduced yield.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 2-phenoxypropionate is a useful tool in scientific research due to its ability to control the growth of plants. It is also relatively inexpensive and easy to synthesize. However, Sodium 2-phenoxypropionate has limitations in terms of its specificity, and it may affect the growth of non-target plants. It is also toxic to humans and animals and should be handled with care.
Orientations Futures
There are several future directions for research on Sodium 2-phenoxypropionate. One area of interest is the development of more specific herbicides that target only the desired plants. Another area of research is the use of Sodium 2-phenoxypropionate in the synthesis of other organic compounds. There is also a need for further research on the toxicity of Sodium 2-phenoxypropionate and its effects on the environment.
Méthodes De Synthèse
Sodium 2-phenoxypropionate can be synthesized by the reaction of 2-phenoxypropionic acid with sodium hydroxide. The reaction takes place in an aqueous solution, and the product is obtained by filtration and drying. The yield of the reaction is dependent on the purity of the starting materials and the reaction conditions.
Applications De Recherche Scientifique
Sodium 2-phenoxypropionate is widely used in scientific research as a herbicide and plant growth regulator. It is used to control the growth of weeds and unwanted plants in agricultural fields. Sodium 2-phenoxypropionate is also used in the synthesis of other organic compounds and as a reagent in chemical reactions.
Propriétés
Numéro CAS |
17274-05-4 |
|---|---|
Nom du produit |
Sodium 2-phenoxypropionate |
Formule moléculaire |
C9H9NaO3 |
Poids moléculaire |
188.16 g/mol |
Nom IUPAC |
sodium;2-phenoxypropanoate |
InChI |
InChI=1S/C9H10O3.Na/c1-7(9(10)11)12-8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
VMTCWGOAMQWYRM-UHFFFAOYSA-M |
SMILES isomérique |
CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
SMILES |
CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
SMILES canonique |
CC(C(=O)[O-])OC1=CC=CC=C1.[Na+] |
Autres numéros CAS |
17274-05-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
